2-(4-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound “2-(4-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The 1,2,4-triazole moiety is a unique heterocyclic compound that can interact with biological receptors through hydrogen-bonding and dipole interactions .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of various heterocyclic compounds, such as oxazoloquinazolines and oxazinoquinazolines, through reactions involving anthranilamide and isocyanates. These studies provide a foundation for the synthesis of complex molecules, including triazoloquinazolines, which are structurally related to the specified compound (Chern et al., 1988).
Reactivity with Aminoheterocycles
Investigations into the reactivity of enaminones with aminoheterocycles have led to the creation of azolopyrimidines and azolopyridines, underscoring the versatility of heterocyclic frameworks in synthesizing related quinazoline derivatives (Almazroa et al., 2004).
Biological Applications and Activity Studies
Analgesic Activity
Research into the analgesic properties of new pyrazoles and triazoles bearing a dibromoquinazoline moiety suggests potential therapeutic applications. While not directly related, this indicates the interest in quinazoline derivatives for pain management (Saad et al., 2011).
Antitumor Activity
Studies on imidazotetrazines, including synthesis and biological activity evaluation, highlight the antitumor potential of nitrogen-rich heterocycles. These findings could be relevant to the development of anticancer agents based on triazoloquinazoline frameworks (Stevens et al., 1984).
Antimicrobial Activity
The exploration of novel triazoles and quinazolines for antimicrobial properties points towards the utility of such compounds in combating bacterial and fungal infections. This research avenue could include compounds with similar structures to the one (Pokhodylo et al., 2021).
Mechanism of Action
Target of Action
Triazoloquinazolines have been found to interact with various targets, including c-Met/VEGFR-2 kinases , DNA , and potentially others.
Mode of Action
The mode of action of triazoloquinazolines can vary depending on the specific compound and its targets. Some triazoloquinazolines have been found to inhibit kinase activity , while others intercalate with DNA
Biochemical Pathways
The biochemical pathways affected by triazoloquinazolines can vary depending on the specific compound and its targets. For example, compounds that inhibit c-Met/VEGFR-2 kinases can affect pathways related to cell growth and angiogenesis
Result of Action
The result of a compound’s action can vary depending on its mode of action and the biochemical pathways it affects. Some triazoloquinazolines have been found to have antiproliferative activities against various cancer cell lines
Biochemical Analysis
Biochemical Properties
Similar [1,2,4]triazolo[4,3-a]quinazoline derivatives have been found to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially leading to changes in cellular processes .
Cellular Effects
Related compounds have demonstrated cytotoxic activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 . These effects may be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that similar compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN5O3/c1-17(2)15-31-25(35)22-13-10-19(24(34)29-21-6-4-3-5-7-21)14-23(22)33-26(31)30-32(27(33)36)16-18-8-11-20(28)12-9-18/h8-14,17,21H,3-7,15-16H2,1-2H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUGZYNHZPAOGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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